Secologanin

Biosynthesis Enzymology Monoterpenoid Indole Alkaloids

Secologanin is the non-substitutable terpenoid precursor for monoterpenoid indole alkaloid (MIA) biosynthesis. Its unique aldehyde and vinyl groups are essential for strictosidine synthase (STR) condensation with tryptamine—the gateway to vinblastine, vincristine, and reserpine. Secoxyloganin and loganin cannot substitute and lead to experimental failure. Applications: STR enzymology (15 ng detection limit); precursor-directed biosynthesis to boost alkaloid yields; diversity-oriented semi-synthesis; and MIA pathway quantification. Only authentic Secologanin guarantees experimental success.

Molecular Formula C18H25Cl3O10
Molecular Weight 507.7 g/mol
Cat. No. B1263372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSecologanin
Synonymssecologanin
Molecular FormulaC18H25Cl3O10
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC(C(C1CC=O)C=C)OC2C(C(C(C(O2)CO)O)O)O.C(Cl)(Cl)Cl
InChIInChI=1S/C17H24O10.CHCl3/c1-3-8-9(4-5-18)10(15(23)24-2)7-25-16(8)27-17-14(22)13(21)12(20)11(6-19)26-17;2-1(3)4/h3,5,7-9,11-14,16-17,19-22H,1,4,6H2,2H3;1H/t8-,9+,11-,12-,13+,14-,16+,17+;/m1./s1
InChIKeyVQEZNDFCWHOGTG-DMYJQGTGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Secologanin: The Irreplaceable Biosynthetic Keystone for Monoterpenoid Indole Alkaloid (MIA) Research and Production


Secologanin (CAS 19351-63-4) is a monoterpenoid glucoside and a secoiridoid . It is not a terminal bioactive compound but rather a pivotal, non-fungible intermediate in the biosynthesis of a vast array of pharmacologically critical monoterpenoid indole alkaloids (MIAs), including the anticancer agents vinblastine and vincristine, the antiarrhythmic ajmaline, and the antihypertensive reserpine [1][2]. Its unique role as the committed terpenoid precursor for strictosidine, the universal MIA precursor, establishes it as an essential and irreplaceable tool for research, biosynthesis, and semi-synthesis in medicinal chemistry and metabolic engineering [3].

Why Secologanin is Non-Substitutable: The Criticality of its Chemical Structure for Downstream Function


Attempting to replace Secologanin with structurally similar secoiridoids or biosynthetic precursors will lead to experimental failure in MIA-related research and production. Secologanin's unique chemical architecture—specifically the combination of its reactive aldehyde and vinyl groups—is essential for its condensation with tryptamine to form strictosidine, a reaction catalyzed by strictosidine synthase (STR) [1]. For instance, the oxidized derivative secoxyloganin, despite its structural similarity, lacks the crucial aldehyde function and is thus completely inert in this foundational biosynthetic step [2]. Similarly, loganin, its immediate precursor, requires a specific enzymatic C-C bond cleavage that is not universally present or active in all experimental systems [3]. This strict structural requirement for the condensation reaction means that only Secologanin can serve as the functional substrate for MIA biosynthesis, rendering generic substitution impossible.

Secologanin Product-Specific Evidence: Quantified Performance vs. Comparators


Substrate Competency: Secologanin is the Essential Substrate for Strictosidine Formation, Unlike its Oxidized Derivative Secoxyloganin

The biosynthesis of all monoterpenoid indole alkaloids (MIAs) hinges on the condensation of tryptamine and secologanin to form strictosidine, catalyzed by strictosidine synthase (STR) [1]. Secoxyloganin, a closely related secoiridoid and an oxidation product of secologanin, is completely incapable of participating in this reaction. This is because the oxidation of secologanin to secoxyloganin removes the aldehyde function, which is the critical electrophilic group required for the Pictet-Spengler condensation with tryptamine [2].

Biosynthesis Enzymology Monoterpenoid Indole Alkaloids

Proven Biosynthetic Throughput: Feeding Secologanin Directly Increases Alkaloid Yield in Plant Cell Culture

In a study on vincamine production in Vinca minor hairy roots, supplementation with 10 mg/L of secologanin, in combination with other elicitors, resulted in a maximum flux of 0.017 ± 0.001 % dry weight of vincamine [1]. This demonstrates that exogenous secologanin can effectively bypass endogenous regulatory bottlenecks and directly enhance the production of a valuable downstream alkaloid. In contrast, feeding the precursor loganin was found to downregulate total alkaloid biosynthesis, highlighting the unique and advantageous effect of secologanin feeding [1].

Metabolic Engineering Plant Cell Culture Precursor Feeding

Biocatalytic Specificity: Secologanin Synthase (SLS) Displays Positive Cooperativity with its Natural Substrate

Secologanin synthase (SLS, CYP72A1) is the enzyme responsible for converting loganin to secologanin. A study of purified SLS isoforms from Catharanthus roseus cell cultures revealed that secologanin exhibits positive cooperativity, with a Hill coefficient (nH) of 2.2 for isoform III . This indicates a unique, allosteric-like kinetic behavior with its natural product, a property that may not be shared with non-native substrates or with analogs. While direct kinetic data for loganin or other analogs with the same enzyme isoform was not reported in this specific study, the non-Michaelis-Menten kinetics observed for secologanin underscore its distinct interaction with its synthase.

Enzyme Kinetics Biocatalysis CYP450

Analytical Benchmarking: Secologanin Detection Limit via Enzymatic-HPLC Assay

A highly specific enzymatic-HPLC assay for secologanin, based on its conversion to strictosidine by STR, achieves a detection limit of 15 ng [1]. This method's specificity stems directly from Secologanin's unique role as a substrate for STR. The detection limit provides a benchmark for analytical method development and quality control. While similar HPLC methods exist for related compounds like secoxyloganin or loganin, this specific assay's sensitivity and selectivity are predicated on Secologanin's unique biochemical function, offering a standard against which other less specific methods can be compared.

Analytical Chemistry HPLC Plant Metabolomics

Commercial Purity Thresholds: Secologanin vs. Secoxyloganin as Analytical Standards

Commercially available Secologanin is routinely offered as an analytical standard with a purity of ≥88% (HPLC) , with suppliers also providing material at ≥98% purity [1]. Its oxidized derivative, Secoxyloganin, is also available as a high-purity reference standard, typically ≥98% or higher . While both serve as analytical standards, the key differentiator is their application. Secologanin's utility is driven by its unique biochemical role (as detailed in Evidence 1 and 2), whereas Secoxyloganin is used for its own distinct biological activities [2]. Therefore, purity is not the primary differentiator; rather, the choice is dictated by the specific experimental context and the compound's defined, non-interchangeable function.

Analytical Standards Quality Control Procurement

High-Value Applications for Secologanin: From Precursor Feeding to Chemical Synthesis


Precursor-Directed Biosynthesis and Metabolic Engineering for High-Value Alkaloids

Based on the quantitative evidence that feeding Secologanin to plant cell cultures can directly enhance the production of target alkaloids like vincamine (achieving 0.017% dry weight) [1], Secologanin is an essential tool for precursor-directed biosynthesis. Researchers can use it to bypass rate-limiting steps in native biosynthetic pathways, feeding it to engineered microorganisms (e.g., yeast or Nicotiana tabacum cell cultures expressing STR [2]) or plant hairy root cultures to boost yields of valuable MIAs. This application is impossible with compounds like secoxyloganin or loganin, which either lack the required functional group or can even inhibit the pathway.

Enzymatic Assays and Biocatalyst Characterization

Secologanin is the definitive substrate for studying the enzyme strictosidine synthase (STR). Its unique ability to condense with tryptamine is the basis for highly specific analytical assays with a validated detection limit of 15 ng [3]. Furthermore, its unique kinetic behavior, such as the positive cooperativity (nH=2.2) observed with SLS isoforms , makes it essential for detailed enzymology studies aimed at understanding and engineering the MIA pathway. No other secoiridoid can substitute for Secologanin in characterizing STR activity.

Diversity-Oriented Semi-Synthesis of Pseudo-Natural Alkaloids

Owing to its unique and reactive chemical structure (aldehyde and vinyl moieties), Secologanin serves as a privileged biorenewable scaffold for diversity-oriented synthesis (DOS) [4]. Researchers can semi-synthetically modify Secologanin to generate libraries of 'pseudo-natural' monoterpenoid alkaloids, exploring novel chemical space for drug discovery, including neuroprotective and antimalarial frameworks [4]. The ability to derivatize Secologanin stems directly from its specific functional groups, which are not present in simpler iridoid glycosides or its oxidized form, secoxyloganin.

Analytical Chemistry: Quality Control of MIA-Producing Plants and Products

High-purity Secologanin (≥88% to ≥98% by HPLC) is an essential analytical standard for quantifying the compound in plant tissues or fermentation broths. Its use is critical in research aimed at improving alkaloid yields in medicinal plants like Catharanthus roseus, as the intracellular Secologanin pool is a key determinant of flux through the MIA pathway [5]. Accurate quantification with a validated standard is necessary for correlating genotype/phenotype with alkaloid production and for optimizing growth or elicitation conditions.

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